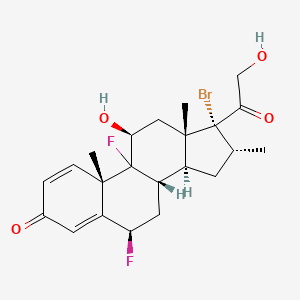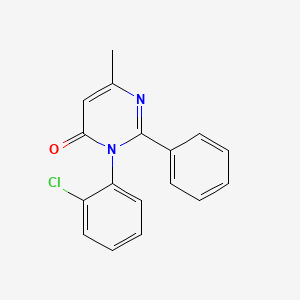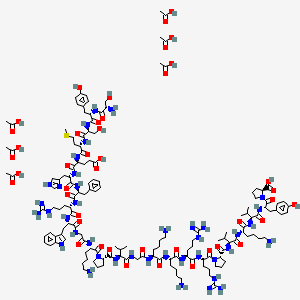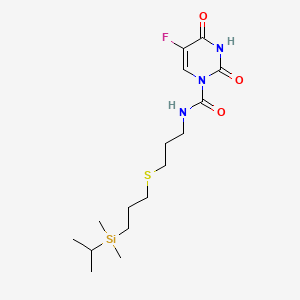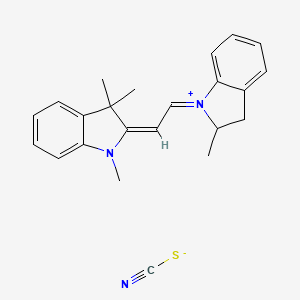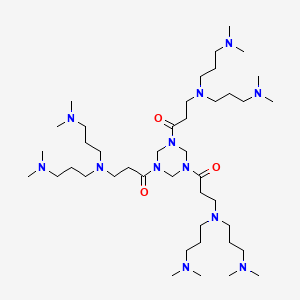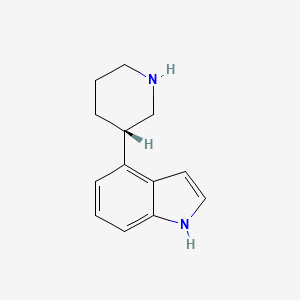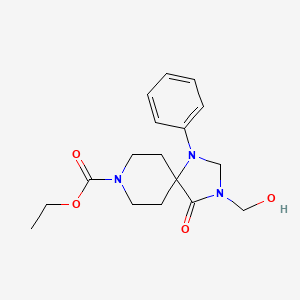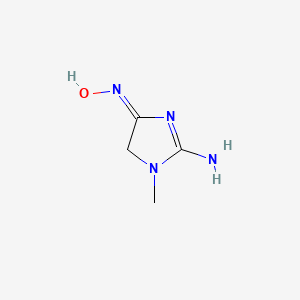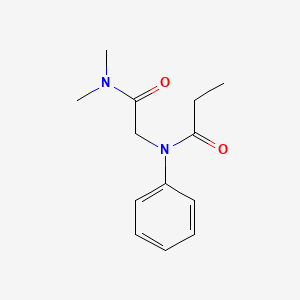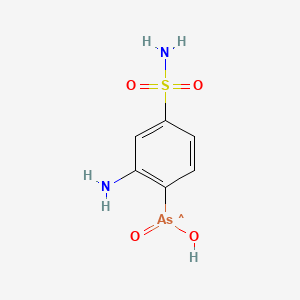
Arsinic acid, (2-amino-4-(aminosulfonyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arsinic acid, (2-amino-4-(aminosulfonyl)phenyl)-, also known as arsanilic acid, is an organoarsenic compound. It is an amino derivative of phenylarsonic acid with the amine group positioned at the 4-position on the benzene ring. This compound has historical significance in medicinal chemistry and has been used in various applications, including veterinary medicine and scientific research .
準備方法
The synthesis of arsanilic acid was first reported in 1863 by Antoine Béchamp. The process involves the reaction of aniline with arsenic acid via an electrophilic aromatic substitution reaction. The reaction can be represented as follows:
C6H5NH2+H3AsO4→H2O3AsC6H4NH2+H2O
This reaction typically occurs under controlled conditions to ensure the proper formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
化学反応の分析
Arsanilic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different arsenic-containing compounds.
Reduction: Reduction reactions can convert it into other organoarsenic compounds.
Substitution: The amino and sulfonyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Arsanilic acid has been extensively studied for its applications in various fields:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds.
Biology: Research has explored its interactions with proteins and its potential effects on biological systems.
Medicine: Historically, it was used as a veterinary feed additive to promote growth and prevent dysentery in poultry and swine.
Industry: It has applications in the synthesis of dyes and other industrial chemicals.
作用機序
The mechanism of action of arsanilic acid involves its interaction with biological molecules, particularly proteins. It can bind to protein thiol groups, disrupting their normal function. This interaction can lead to various biological effects, including antimicrobial activity. The molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
類似化合物との比較
Arsanilic acid can be compared with other similar compounds, such as:
Phenylarsonic acid: Another organoarsenic compound with similar chemical properties but different biological activities.
Roxarsone: A related compound used as a feed additive with similar applications in veterinary medicine.
Nitarsone: Another organoarsenic compound used in veterinary medicine.
The uniqueness of arsanilic acid lies in its specific chemical structure and historical significance in medicinal chemistry .
特性
CAS番号 |
687600-95-9 |
|---|---|
分子式 |
C6H8AsN2O4S |
分子量 |
279.13 g/mol |
InChI |
InChI=1S/C6H8AsN2O4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,8H2,(H,10,11)(H2,9,12,13) |
InChIキー |
HTXRILAGKIIGGA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)N)[As](=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



